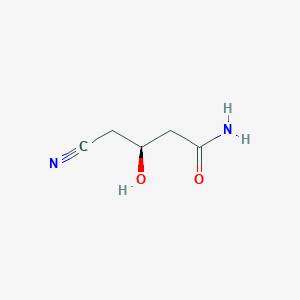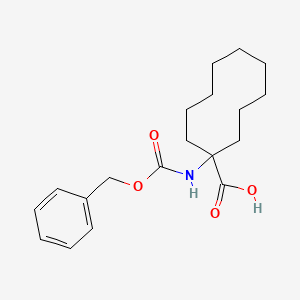![molecular formula C18H23N3 B13823480 N,N-dimethyl-3-(2,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)propan-1-amine](/img/structure/B13823480.png)
N,N-dimethyl-3-(2,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-(2,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)propan-1-amine is a complex organic compound that belongs to the class of amines. This compound features a benzodiazepine core, which is a well-known structure in medicinal chemistry, particularly in the development of psychoactive drugs. The presence of deuterium atoms in the structure makes it particularly interesting for research purposes, as deuterium can influence the metabolic stability and pharmacokinetics of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(2,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate ortho-diamines with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Deuterium Atoms: Deuterium can be incorporated through the use of deuterated reagents or solvents during the synthesis. This step is crucial for obtaining the trideuterio-substituted benzodiazepine.
Alkylation: The final step involves the alkylation of the benzodiazepine core with N,N-dimethylpropan-1-amine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-3-(2,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The benzodiazepine core can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydro or tetrahydrobenzodiazepine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
N,N-dimethyl-3-(2,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.
Biology: Investigated for its potential effects on biological systems, particularly in the context of metabolic studies.
Medicine: Explored for its potential therapeutic effects, especially in the development of psychoactive drugs.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-3-(2,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)propan-1-amine involves its interaction with specific molecular targets in the body. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The presence of deuterium may alter the compound’s metabolic stability and pharmacokinetics, potentially leading to prolonged effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyl-1,4-phenylenediamine: A related compound used in various chemical reactions and studies.
Desipramine-d3: Another deuterated compound used in neurological research.
Uniqueness
N,N-dimethyl-3-(2,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)propan-1-amine is unique due to its specific structure, which combines a benzodiazepine core with deuterium substitution. This combination makes it particularly valuable for studying the effects of deuterium on pharmacokinetics and metabolic stability, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C18H23N3 |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-(2,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)propan-1-amine |
InChI |
InChI=1S/C18H23N3/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19-16-9-4-6-11-18(16)21/h3-6,8-11,19H,7,12-14H2,1-2H3/i4D,6D,9D |
Clave InChI |
ZUMKGEDSJKWRFD-RRRJSXRGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1)N(C3=CC=CC=C3CN2)CCCN(C)C)[2H])[2H] |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2CNC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B13823461.png)
![5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid](/img/structure/B13823462.png)

![[4-(Aminomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid;hydrochloride](/img/structure/B13823473.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 1,6,7,8-tetrahydro-1,6-dimethyl-4-oxo-](/img/structure/B13823487.png)
![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13823492.png)
![N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B13823499.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-hydroxy-1-benzothiophen-2-yl)ethanone](/img/structure/B13823500.png)
